molecular formula C28H43Cl2N5O6S B12302269 VH032-PEG2-NH2 (dihydrochloride)

VH032-PEG2-NH2 (dihydrochloride)

Cat. No.: B12302269
M. Wt: 648.6 g/mol
InChI Key: JHDIGXLPWYVAKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 amide-PEG2-amine involves multiple steps, starting from the functionalization of the VHL ligand. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for VH 032 amide-PEG2-amine are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production, such as the use of automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-PEG2-amine primarily undergoes conjugation reactions, where it is linked to other molecules, such as target protein ligands. This compound can also participate in substitution reactions due to the presence of functional groups like amines and PEG linkers .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are conjugates of VH 032 amide-PEG2-amine with target protein ligands. These conjugates are used in the development of PROTACs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 amide-PEG2-amine is unique due to its specific functionalization, which allows for efficient conjugation to target protein ligands. This makes it a valuable tool in the development of PROTACs and the study of protein degradation pathways .

Biological Activity

VH032-PEG2-NH2 (dihydrochloride) is a synthetic compound that functions as a ligand-linker conjugate for E3 ubiquitin ligases, particularly within the framework of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins, thereby modulating cellular pathways relevant to various diseases, notably cancer. Its unique structure combines a von Hippel-Lindau (VHL) ligand with a polyethylene glycol (PEG) linker, enhancing solubility and biological activity.

Chemical Structure and Properties

The molecular formula for VH032-PEG2-NH2 (dihydrochloride) is C28H43Cl2N5O6S, with a molecular weight of 612.18 g/mol. The compound features an amine group (-NH2) that allows for nucleophilic substitution reactions, making it versatile for conjugation with other biomolecules. The presence of chloride ions contributes to its reactivity under specific conditions, facilitating hydrolysis or displacement reactions.

VH032-PEG2-NH2 operates primarily through its interaction with E3 ligases, which are crucial components of the ubiquitin-proteasome system (UPS). This system tags proteins for degradation, thus regulating various cellular processes. The mechanism can be summarized as follows:

  • Binding : VH032-PEG2-NH2 binds to the VHL E3 ligase.
  • Recruitment : It recruits target proteins to the E3 ligase complex.
  • Ubiquitination : Target proteins are tagged with ubiquitin molecules.
  • Degradation : The polyubiquitinated proteins are recognized by the 26S proteasome and degraded.

Biological Activity and Applications

Research indicates that VH032-PEG2-NH2 exhibits significant biological activity in promoting targeted protein degradation. Its applications primarily include:

  • Cancer Therapy : By degrading oncoproteins, VH032-PEG2-NH2 can potentially inhibit tumor growth and progression.
  • Drug Discovery : It serves as a valuable tool in identifying new therapeutic targets through its ability to modulate protein levels.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
(S,R,S)-AHPC-PEG2-NH2 hydrochlorideE3 Ligase Ligand-LinkerSimilar VHL ligand structure
(S,R,S)-VL285 Phenol-PEG2-NH2E3 Ligase Ligand-LinkerContains a phenolic group instead of an amine
VH032 amide-PEG2-amineAmine-Based LigandDifferent linker length and functional groups

The specificity and effectiveness of VH032-PEG2-NH2 in inducing protein degradation have been validated through various studies employing interaction assays such as co-immunoprecipitation and mass spectrometry.

Case Studies

Several studies have highlighted the efficacy of VH032-PEG2-NH2 in different contexts:

  • Targeting HIF-1α : Research has shown that VH032-PEG2-NH2 effectively degrades hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival under low oxygen conditions. This degradation leads to reduced tumor growth in preclinical models.
    • Study Reference : In vitro assays demonstrated that the compound significantly lowered HIF-1α levels in treated cancer cell lines compared to controls .
  • Application in PROTAC Development : VH032-PEG2-NH2 has been utilized in developing PROTACs targeting various proteins involved in cancer progression, showcasing its versatility and potential in therapeutic applications.
    • Study Reference : A recent study detailed the synthesis and application of PROTACs incorporating VH032-PEG2-NH2, resulting in enhanced degradation rates of target proteins .

Properties

Molecular Formula

C28H43Cl2N5O6S

Molecular Weight

648.6 g/mol

IUPAC Name

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H

InChI Key

JHDIGXLPWYVAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl

Origin of Product

United States

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